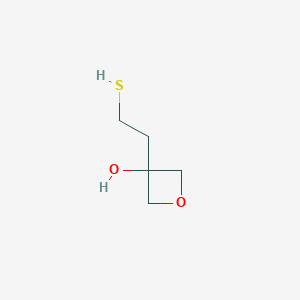

3-(2-Mercaptoethyl)oxetan-3-ol

Description

Historical Context and Evolution of Oxetane (B1205548) Chemistry in Organic Synthesis and Materials Science

The study of oxetane compounds dates back to the early 20th century, with their first reported synthesis in 1924. ontosight.ai Initially, these four-membered heterocycles were considered mere curiosities due to the inherent ring strain, which was thought to render them too unstable for practical applications. researchgate.net However, over the past few decades, and particularly since the turn of the century, interest in oxetane chemistry has surged. ontosight.ainih.gov This "oxetane rush" was significantly propelled by pioneering studies that recognized their potential as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. nih.govbeilstein-journals.orgresearchgate.net

In organic synthesis, oxetanes have transitioned from being viewed as challenging synthetic targets to valuable intermediates. researchgate.netresearchgate.net Their strained ring system allows for selective ring-opening reactions, providing access to a variety of functionalized acyclic compounds. acs.orgresearchgate.netnih.gov In materials science, the inclusion of oxetane units in polymers has been explored to enhance properties such as thermal stability and hydrophilicity. acs.org The growing body of research, with over 500 papers on oxetane synthesis and applications published in the last five years alone, underscores the expanding importance of this field. ontosight.ai

The Unique Reactivity Profile of Four-Membered Cyclic Ethers in Chemical Transformations

The reactivity of four-membered cyclic ethers like oxetanes is dominated by their inherent ring strain, which is comparable to that of epoxides. researchgate.netnih.gov This strain, a combination of angle and torsional strain, makes them susceptible to ring-opening reactions under conditions that would not affect their five- or six-membered counterparts, such as tetrahydrofuran (B95107). researchgate.netlibretexts.org

Key aspects of their reactivity include:

Ring-Opening Reactions: Oxetanes readily undergo cleavage with a variety of nucleophiles, typically activated by Lewis or Brønsted acids. beilstein-journals.orgresearchgate.net This reactivity has been extensively exploited to construct more complex molecular frameworks. researchgate.net

[2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for synthesizing oxetanes. ontosight.aimagtech.com.cn

Influence of Substituents: The substitution pattern on the oxetane ring significantly influences its stability and reactivity. nih.govnih.gov For instance, 3,3-disubstituted oxetanes exhibit enhanced stability towards nucleophilic attack. nih.govnih.gov

Hydrogen Bonding: Oxetanes are effective hydrogen bond acceptors, a property that is even stronger than in other cyclic ethers and most carbonyl functional groups. beilstein-journals.orgacs.org This has important implications for their use in medicinal chemistry.

Rational Design of Functionalized Oxetane Scaffolds for Contemporary Chemical Challenges

The unique properties of oxetanes have led to their rational incorporation into molecules to address specific challenges in modern chemistry, particularly in drug discovery. nih.govacs.orgacs.org By replacing common functionalities with an oxetane ring, chemists can fine-tune the physicochemical properties of a molecule. nih.govatlantis-press.com

Key advantages of incorporating oxetane scaffolds include:

Improved Physicochemical Properties: Oxetanes can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability. nih.govresearchgate.netatlantis-press.com

Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can significantly lower the pKa of nearby basic functional groups. nih.gov

Increased Three-Dimensionality: The sp³-rich nature of the oxetane ring introduces greater three-dimensional character into otherwise flat molecules, which can lead to improved binding selectivity for biological targets. nih.gov

The development of new synthetic methods has expanded the accessibility of a diverse range of functionalized oxetane building blocks, enabling their use in creating novel molecular architectures. researchgate.netresearchgate.net

Overview of the Research Landscape for 3-(2-Mercaptoethyl)oxetan-3-ol as a Multifunctional Building Block

Within the broader field of oxetane chemistry, this compound has emerged as a building block of particular interest. This compound possesses three distinct functional groups: a tertiary alcohol, a thiol, and the oxetane ring itself. This trifunctionality offers a wealth of opportunities for selective chemical modifications, making it a versatile precursor for the synthesis of more complex molecules.

The presence of the thiol group is particularly noteworthy, as it provides a handle for various coupling reactions, including thiol-ene chemistry and the formation of disulfides. The tertiary alcohol can be used for further functionalization or can participate in intramolecular reactions. The oxetane ring, as discussed, can either remain as a stable structural element or be strategically opened to reveal new functionalities.

While specific research on this compound is still emerging, its potential is evident from the established chemistry of its constituent functional groups and the growing interest in multifunctional building blocks for combinatorial chemistry and the synthesis of novel materials and therapeutics. chiralen.com

Properties

Molecular Formula |

C5H10O2S |

|---|---|

Molecular Weight |

134.20 g/mol |

IUPAC Name |

3-(2-sulfanylethyl)oxetan-3-ol |

InChI |

InChI=1S/C5H10O2S/c6-5(1-2-8)3-7-4-5/h6,8H,1-4H2 |

InChI Key |

HCVASCFESKGHKC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(CCS)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 2 Mercaptoethyl Oxetan 3 Ol and Its Derivatives

Precursor Synthesis Strategies: Focus on Oxetan-3-ol (B104164) Synthesis

The synthesis of the oxetane (B1205548) ring, a strained four-membered heterocycle, presents a significant synthetic challenge. acs.org The development of efficient routes to key precursors like oxetan-3-ol and its ketone counterpart, oxetan-3-one, is crucial for accessing more complex substituted oxetanes. typeset.ioresearchgate.net These precursors serve as versatile building blocks in medicinal chemistry and drug discovery. researchgate.netatlantis-press.com

Ring-Closure Approaches to Oxetan-3-ol

The formation of the oxetane ring via intramolecular cyclization is a fundamental but challenging approach due to the inherent ring strain of the four-membered ether. acs.org These reactions, typically following Williamson etherification logic, are kinetically less favorable than the formation of three, five, or six-membered rings. acs.org Consequently, these cyclizations often require highly reactive systems involving anions and effective leaving groups to achieve reasonable yields. acs.org

One practical and scalable synthesis of oxetan-3-ol relies on a Williamson etherification strategy starting from dihydroxyacetone. beilstein-journals.orgnih.gov Another common de novo construction of the oxetane ring involves C-O bond-forming cyclizations from suitable acyclic precursors. nih.gov

Gold-Catalyzed Oxidative Cyclization Pathways

A significant advancement in the synthesis of oxetane precursors is the development of gold-catalyzed oxidative cyclization. This method provides a direct, one-step route to oxetan-3-ones from readily available propargylic alcohols. nih.govorganic-chemistry.org The reaction proceeds under mild conditions, often in an "open flask" without the need to exclude air or moisture, highlighting its practical utility. nih.govorganic-chemistry.org

The mechanism is proposed to involve the formation of a reactive α-oxo gold carbene intermediate from the alkyne. nih.govnih.gov This efficient generation of the carbene circumvents the need for hazardous α-diazo ketones, which have been traditionally used for such transformations. typeset.ioorganic-chemistry.org The facile formation of the strained four-membered ring in good yields underscores the efficacy of this catalytic system. nih.gov Various substituted propargylic alcohols can be employed, making it a general solution for the synthesis of diverse oxetan-3-ones. nih.govorganic-chemistry.org

Table 1: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol This table is interactive and showcases representative data.

| Catalyst | Additive/Oxidant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| (IPr)AuCl/AgOTf | Pyridine N-oxide | Dioxane | 80 °C | 71% | nih.gov |

| (2-biphenyl)Cy₂PAuNTf₂ | HNTf₂ | Dichloromethane (B109758) | RT | 71% | organic-chemistry.org |

| IPrAuNTf₂ | 4-Acetylpyridine N-oxide | Dioxane | Heating | High | typeset.io |

Modified Synthetic Routes from Epichlorohydrin (B41342) Derivatives

Epichlorohydrin serves as an inexpensive and commercially available starting material for the synthesis of oxetan-3-ol. researchgate.netatlantis-press.com One reported concise method involves a multi-step sequence beginning with the opening of the epoxide ring. atlantis-press.comatlantis-press.com

The synthesis commences with the iron(III) chloride-catalyzed reaction of epichlorohydrin with acetic acid to yield acetic acid-2-hydroxy-3-chloropropyl ester. atlantis-press.com The resulting alcohol is then protected, for example, as an ethyl vinyl ether. atlantis-press.com The crucial ring-closure step is achieved via hydrolysis and an intramolecular cyclization, typically under basic conditions (e.g., NaOH), to form the protected 3-ethoxyoxetane. atlantis-press.com The final deprotection step under acidic conditions furnishes the target oxetan-3-ol. atlantis-press.com This route, while involving several steps, provides a practical pathway from a simple precursor. researchgate.net

Table 2: Four-Step Synthesis of Oxetan-3-ol from Epichlorohydrin This table is interactive and outlines a synthetic sequence.

| Step | Reaction | Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Epoxide Opening | Acetic acid, FeCl₃ | 90% | atlantis-press.com |

| 2 | Protection | Ethyl vinyl ether, p-TsOH | - | atlantis-press.com |

| 3 | Cyclization | NaOH, H₂O | 30% (for steps 2-3) | atlantis-press.com |

| 4 | Deprotection | p-TsOH, MeOH | - (Overall 38.75%) | atlantis-press.com |

Methodologies for Introducing the Mercaptoethyl Moiety at the Oxetane-3-position

To synthesize the target molecule, 3-(2-Mercaptoethyl)oxetan-3-ol, the mercaptoethyl group must be installed at the C3 position of the oxetane ring. This can be achieved through different strategies depending on the chosen oxetane precursor.

Nucleophilic Addition Strategies to Oxetan-3-one Precursors

The carbonyl group of oxetan-3-one is an electrophilic site, susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This reactivity can be harnessed to introduce the mercaptoethyl side chain. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which changes its hybridization from sp² to sp³ and results in a tetrahedral intermediate. masterorganicchemistry.com

In the context of synthesizing this compound, this would involve the addition of a nucleophile derived from a protected 2-mercaptoethane to the oxetan-3-one precursor. For instance, a Grignard reagent, such as (2-(tritylthio)ethyl)magnesium bromide, could be added to oxetan-3-one. This reaction is analogous to the reported addition of phenethylmagnesium chloride to oxetan-3-one to produce the corresponding tertiary alcohol. nih.gov Following the nucleophilic addition, a standard acidic workup would protonate the resulting alkoxide. A final deprotection step would be required to unmask the thiol functionality, yielding the desired this compound. The use of powerful nucleophiles like Grignard or organolithium reagents is often necessary to achieve ring-opening in less-strained four-membered rings like oxetanes, but addition to the exocyclic carbonyl is a competing and viable pathway. youtube.com

Functionalization of Oxetan-3-ols via Carbocationic Intermediates

An alternative strategy involves the functionalization of a pre-formed oxetan-3-ol derivative through a carbocationic intermediate. This approach has been successfully used to synthesize various 3,3-disubstituted oxetanes. nih.govrsc.org The method typically starts with a 3-aryl-oxetan-3-ol, where the aryl group helps to stabilize the resulting tertiary carbocation. rsc.org

Using a Brønsted acid catalyst, such as triflic acid or Tf₂NH, selectively activates the tertiary benzylic alcohol, leading to its dehydration and the formation of a stabilized oxetane carbocation. nih.govrsc.org This electrophilic intermediate can then be trapped by a variety of nucleophiles. nih.gov While this method has been demonstrated for the addition of alcohols and phenols, it could theoretically be extended to sulfur nucleophiles. nih.govrsc.org The reaction of a 3-aryl-oxetan-3-ol with a protected thiol, like 2-mercaptoethanol (B42355) or a derivative, under Brønsted acid catalysis could lead to the formation of a 3-aryl-3-(2-mercaptoethyl)oxetane derivative. Mechanistic studies suggest that the oxetane oxygen plays a key role in stabilizing these carbocationic intermediates. nih.gov

Advanced Approaches for 3,3-Disubstituted Oxetane Synthesis

The construction of the sterically demanding 3,3-disubstituted oxetane core requires specialized synthetic methods. Several advanced strategies have been developed to address this challenge, offering access to a diverse range of these valuable building blocks. rsc.orgscispace.com

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful tool for the formation of carbon-carbon bonds. In the context of oxetane synthesis, this reaction can be employed to introduce substituents at the 3-position. The mechanism of lithium-halogen exchange is complex and can involve either a nucleophilic attack on the halogen atom or a single-electron transfer (SET) process, depending on the substrates and reaction conditions. princeton.edu

A general approach involves the preparation of a 3-halo-3-substituted oxetane precursor. Treatment of this precursor with an organolithium reagent at low temperatures generates a lithiated oxetane intermediate. This intermediate can then be quenched with an appropriate electrophile to introduce the second substituent at the 3-position. For instance, starting from a suitably substituted diol, a sequence involving tosylation, base-mediated cyclization, and subsequent halogenation can provide the necessary 3-halo-3-substituted oxetane. acs.org The subsequent halogen-metal exchange and quenching would then yield the desired 3,3-disubstituted oxetane. The choice of solvent and temperature is critical to control the reactivity and prevent unwanted side reactions, such as ring-opening of the strained oxetane. princeton.edu

Rhodium-Catalyzed O–H Insertion and Base-Mediated Cyclization

A highly efficient and versatile method for the synthesis of substituted oxetanes involves a rhodium-catalyzed O–H insertion reaction followed by a base-mediated cyclization. nih.govresearchgate.net This strategy allows for the construction of di-, tri-, and even tetrasubstituted oxetanes with a high degree of functional group tolerance. nih.gov

The process begins with the rhodium-catalyzed reaction of a diazo compound, such as diazomalonate, with an alcohol containing a leaving group precursor at a suitable position. This O–H insertion step forms an ether intermediate. Subsequent activation of the alcohol, typically by conversion to a tosylate, sets the stage for the intramolecular cyclization. Treatment with a base then promotes the ring closure to form the oxetane ring. researchgate.net

A key advantage of this method is the ability to generate enantioenriched oxetanes with complete retention of configuration when starting from enantioenriched alcohols. nih.gov The resulting oxetane products, often containing ester functionalities, can be further derivatized, highlighting their utility as versatile building blocks in medicinal chemistry. researchgate.net

Table 1: Examples of Rhodium-Catalyzed Oxetane Synthesis

| Starting Alcohol | Diazo Compound | Catalyst | Base for Cyclization | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethylene glycol | Diethyl diazomalonate | [Rh₂(OAc)₄] | NaH | Diethyl oxetane-3,3-dicarboxylate | 73 | researchgate.net |

| (R)-1-Phenylethane-1,2-diol | Diethyl diazomalonate | [Rh₂(OAc)₄] | NaH | (R)-Diethyl 4-phenyloxetane-3,3-dicarboxylate | 85 | nih.gov |

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

Stereoselective Approaches to Substituted Oxetanes

The stereocontrolled synthesis of substituted oxetanes is crucial for their application in drug discovery, as the biological activity of a molecule is often dependent on its three-dimensional structure. Several stereoselective methods have been developed to address this need. rsc.orgthieme-connect.com

One notable approach involves the intramolecular cyclization of epoxy ethers. Treatment of terminal epoxy α-substituted ethers with strong bases like lithium diisopropylamide (LDA) can lead to the formation of trisubstituted oxetanes with a hydroxymethyl substituent. The stereochemistry of the oxetane product is influenced by the stereochemistry of the starting epoxy ether. acs.org Another powerful strategy is the enantioselective reduction of β-halo ketones followed by a Williamson etherification. This method has been successfully used to prepare enantioenriched 2-aryl-substituted oxetanes. acs.org

More recently, intramolecular C-C bond-forming Michael additions have been employed for the stereoselective synthesis of highly substituted oxetanes. rsc.org This method allows for the creation of 2,3,3,4-tetrasubstituted oxetanes from vinylogous urethane (B1682113) derivatives. The resulting products can be further transformed, providing access to a variety of functionalized oxetanes. rsc.orgthieme-connect.com

Derivatization Strategies for the Hydroxyl and Thiol Functional Groups in this compound

The presence of both a hydroxyl and a thiol group in this compound offers numerous possibilities for derivatization, allowing for the introduction of diverse functionalities and the construction of more complex molecules. However, the similar reactivity of these two groups necessitates the use of selective protection and functionalization strategies.

Selective Protection and Deprotection Strategies

The selective protection of hydroxyl and thiol groups is a cornerstone of modern organic synthesis, enabling the sequential modification of multifunctional molecules. thieme-connect.dehighfine.com Given the nucleophilic nature of both hydroxyl and thiol groups, their protection is often necessary to prevent unwanted side reactions during subsequent synthetic steps. thieme-connect.demasterorganicchemistry.com

A common strategy involves the use of protecting groups that exhibit differential reactivity towards hydroxyl and thiol functions or that can be removed under orthogonal conditions. For instance, silyl (B83357) ethers are widely used for the protection of alcohols due to their ease of formation and removal. highfine.com Common silyl ethers include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDPS). highfine.com The choice of silyl group can influence the stability and steric hindrance, allowing for selective protection. highfine.com

For thiols, protecting groups such as the triphenylmethyl (trityl, Tr) group are frequently employed. rsc.orgpsu.edu The trityl group can be introduced under basic conditions and is readily cleaved by acid treatment. rsc.orgpsu.edu This differential stability allows for the selective deprotection of a trityl-protected thiol in the presence of a silyl-protected alcohol.

Alternatively, bifunctional protecting agents can be used to simultaneously protect both the hydroxyl and thiol groups. google.com For example, disilanes can react with both functional groups to form a cyclic derivative, which can be deprotected later in the synthetic sequence. google.com

Table 2: Common Protecting Groups for Hydroxyl and Thiol Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|---|

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | TBAF |

| Hydroxyl | Methoxymethyl | MOM | MOMCl, DIEA | Acid (e.g., HCl) |

| Thiol | Triphenylmethyl | Trityl (Tr) | TrCl, Et₃N | Acid (e.g., TFA) |

This table provides a general overview; specific conditions may vary.

Post-Synthetic Functionalization of the Hydroxyl Group

Once the thiol group is selectively protected, the hydroxyl group of this compound can be functionalized using a variety of standard transformations. The hydroxyl group can be converted into an ether, ester, or other functional groups. libretexts.org

For example, esterification can be achieved by reacting the alcohol with a carboxylic acid or its activated derivative (e.g., an acyl chloride or anhydride) in the presence of a suitable catalyst or base. rsc.org Etherification can be carried out under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.

A more advanced method for modifying the hydroxyl group involves its conversion to a thiol. This can be accomplished in a multi-step sequence, for example, by first converting the hydroxyl group to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a protected thiol source, and finally deprotection. rsc.orgpsu.edu This transformation opens up possibilities for creating dithiol-functionalized oxetanes.

The choice of functionalization strategy will depend on the desired final product and the compatibility of the reagents with the oxetane ring and the protected thiol group. The inherent strain of the oxetane ring makes it susceptible to ring-opening under certain conditions, particularly with strong acids or bases, a factor that must be carefully considered during reaction design. chemrxiv.org

Chemical Modifications of the Thiol Group for Conjugation and Polymerization

The thiol (-SH) group of this compound is a versatile functional handle that allows for a variety of chemical modifications, making it a valuable building block for conjugation to other molecules and for the synthesis of polymers. The high reactivity of the sulfur atom enables a range of selective transformations, most notably through thiol-ene reactions and Michael additions.

Thiol-Ene "Click" Chemistry:

One of the most prominent methods for modifying the thiol group is the thiol-ene reaction, a type of "click" chemistry known for its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgnih.gov This reaction involves the addition of a thiol to an alkene (an "ene") to form a stable thioether linkage. The reaction can be initiated either by free-radical pathways or by nucleophilic catalysis.

Free-Radical Addition: This is the most common pathway, typically initiated by UV light or a radical initiator. wikipedia.orgusm.edu The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.org A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates a thiyl radical, which continues the chain reaction. nih.gov This mechanism is highly efficient for creating homogeneous polymer networks and for surface patterning. wikipedia.orgnih.gov

Michael Addition: In the presence of a suitable catalyst, the thiol group can also undergo a nucleophilic 1,4-addition (Michael addition) to electron-deficient alkenes, such as acrylates. usm.edu This base-catalyzed reaction is another efficient method for forming carbon-sulfur bonds.

These thiol-ene reactions are instrumental in polymer synthesis. By using multifunctional thiols and enes, cross-linked polymer networks can be rapidly formed. wikipedia.org For instance, the reaction of a thiol-containing monomer with an ene-functionalized monomer can lead to the formation of uniform polymer networks under ambient conditions. wikipedia.org This approach has been used to functionalize porous polymer monoliths for chromatographic applications. nih.gov

Applications in Conjugation and Polymer Synthesis:

The thiol group's reactivity is harnessed to conjugate the oxetane moiety to various substrates or to build complex polymer architectures. For example, thiol-containing compounds can be grafted onto surfaces modified with "ene" groups, or they can be used to create functional polymers by reacting with monomers containing double bonds. nih.govnih.gov The resulting thioether bond is stable, making it suitable for creating robust materials.

The versatility of thiol chemistry allows for the synthesis of a wide range of derivatives. For instance, a monomer containing both a thiol group and a polymerizable unit, like a thiophene, can be synthesized and then electropolymerized to create conductive polymers with specific functionalities. redalyc.orgresearchgate.net

Below is a table summarizing the key chemical modifications of the thiol group for conjugation and polymerization purposes.

Table 1: Chemical Modification Reactions of the Thiol Group

| Reaction Type | Reactants | Catalyst/Initiator | Product | Application |

| Radical Thiol-Ene Addition | Thiol + Alkene | UV Light or Radical Initiator | Thioether | Polymer network formation, Surface modification, Dendrimer synthesis wikipedia.orgusm.edu |

| Nucleophilic Thio-Michael Addition | Thiol + Electron-deficient Alkene (e.g., Acrylate) | Base or Nucleophile (e.g., Phosphine) | Thioether | Star polymer synthesis, Film formation usm.edu |

| Thiol-Yne Reaction | Thiol + Alkyne | UV Light or Radical Initiator | Vinyl Sulfide (can react with a second thiol) | Hyperbranched polymer synthesis, Cross-linking core.ac.uk |

| Disulfide Formation | Two Thiols | Oxidizing Agent or Base | Disulfide | Reversible polymer cross-linking, Dimerization core.ac.uk |

This strategic functionalization of the thiol group in this compound and its derivatives opens up extensive possibilities in materials science and medicinal chemistry, allowing for the precise design of molecules and polymers with desired properties.

Elucidation of Reaction Mechanisms and Transformation Pathways of 3 2 Mercaptoethyl Oxetan 3 Ol

Ring-Opening Reaction Mechanisms of the Oxetane (B1205548) Corenih.govutexas.eduethz.chmdpi.comradtech.org

The significant ring strain of the oxetane ring, estimated at 107 kJ/mol, is the principal driving force for its ring-opening reactions. beilstein-journals.orgyoutube.com While less strained than a three-membered epoxide ring, the oxetane is considerably more reactive than its five-membered analogue, tetrahydrofuran (B95107). youtube.comresearchgate.net Activation of the ring, typically through acidic catalysis or reaction with strong nucleophiles, is often required to initiate cleavage. nih.gov The reactivity of the oxetane core in 3-(2-Mercaptoethyl)oxetan-3-ol is governed by three main pathways: cationic ring-opening polymerization (CROP), nucleophilic ring-opening, and acid-catalyzed ring-opening.

Cationic Ring-Opening Polymerization (CROP) Mechanismsutexas.eduethz.chmdpi.comradtech.orgrsc.org

Cationic ring-opening polymerization (CROP) is a characteristic reaction of oxetanes, proceeding smoothly with suitable catalysts to form polyethers. beilstein-journals.org The high basicity of the oxetane oxygen compared to oxiranes facilitates this process. beilstein-journals.org For monomers containing hydroxyl groups, such as this compound, the polymerization can be influenced by side reactions involving this functional group.

The initiation of CROP involves the reaction of the oxetane monomer with an electrophilic species. This can be achieved using initiators such as Brønsted acids, Lewis acids (e.g., BF₃·OEt₂), or photo-acid generators (PAGs). beilstein-journals.org The initiator attacks the oxygen atom of the oxetane ring, leading to the formation of a tertiary oxonium ion. This oxonium ion is the active chain end species that propagates the polymerization. nih.gov

The general initiation mechanism can be represented as follows:

Step 1: Activation: The initiator (I⁺) attacks the lone pair of electrons on the oxygen atom of the oxetane ring.

Step 2: Formation of Active Species: This creates a strained, positively charged tertiary oxonium ion, which serves as the active center for polymerization.

For this compound, the presence of the hydroxyl and thiol groups can potentially compete with the oxetane oxygen for the initiator, although the higher basicity of the ether oxygen generally favors its reaction.

Propagation occurs via a nucleophilic attack of a monomer molecule on one of the α-carbons of the active oxonium ion at the growing polymer chain end. This reaction proceeds through an Sɴ2-type mechanism, resulting in the opening of the oxonium ring and the regeneration of the active species at the newly added monomer unit. nih.govepa.gov

The choice of solvent significantly impacts the CROP of oxetanes. Solvents can influence the rate of polymerization and the prevalence of side reactions. nih.gov The ideal solvent should be able to solvate the ionic species without interfering with the polymerization.

Table 1: Influence of Solvent on Cationic Polymerization

| Solvent | Polarity | Typical Effect on CROP |

|---|---|---|

| Acetonitrile (MeCN) | High | Often used, promotes controlled polymerization. nih.gov |

| Dichloromethane (B109758) (CH₂Cl₂) | Medium | Common solvent, but can participate in side reactions. nih.gov |

| N,N-Dimethylformamide (DMF) | High | Can act as a terminating agent, affecting polymer chain growth. nih.gov |

This table presents general solvent effects on CROP of cyclic ethers and may be applicable to this compound.

Chain transfer and termination reactions are critical factors that limit the molecular weight of the resulting polymer and broaden its distribution. In the polymerization of this compound, the hydroxyl and thiol groups are potential sources of chain transfer. These functional groups can react with the active oxonium ion at the chain end, effectively terminating one chain and initiating a new one, which can lead to branched structures. beilstein-journals.org

To achieve a "living" polymerization, where transfer and termination reactions are minimized, conditions must be carefully controlled. This includes the choice of initiator, solvent, and temperature. epa.gov For instance, using rare-earth metal triflates as initiators has been shown to provide good control over the polymerization of some 2-oxazolines, a related class of heterocyclic monomers. epa.gov

Nucleophilic Ring-Opening Reactionsnih.gov

The oxetane ring can be opened by strong nucleophiles. Due to lower ring strain compared to epoxides, more potent nucleophiles are generally required. researchgate.net The reaction typically follows an Sɴ2 pathway, with the nucleophile attacking one of the electrophilic α-carbons of the ring, leading to the cleavage of a C-O bond. nih.gov In asymmetrically substituted oxetanes, the attack usually occurs at the least sterically hindered carbon atom. libretexts.org

For this compound, attack by an external nucleophile (Nu⁻) would likely occur at the C2 or C4 positions. Furthermore, the pendant thiol group introduces the possibility of an intramolecular nucleophilic attack, which could lead to the formation of a new heterocyclic system, although this specific reaction is not widely documented.

Examples of nucleophiles that can open oxetane rings include:

Organometallic reagents (e.g., organolithium, Grignard reagents) researchgate.net

Amines and thiols beilstein-journals.orgnih.gov

Aryl borates nih.gov

Acid-Catalyzed Ring Openingillinois.edu

In the presence of Brønsted or Lewis acids, the oxetane ring is activated for nucleophilic attack. nih.gov The acid protonates or coordinates to the ether oxygen, making it a better leaving group and enhancing the electrophilicity of the ring carbons. illinois.edu A subsequent attack by a weak nucleophile, such as water or an alcohol, can then open the ring. illinois.edu

The mechanism involves:

Protonation: The oxetane oxygen is protonated by the acid (e.g., H₂SO₄), forming a protonated oxetane. libretexts.org

Nucleophilic Attack: A nucleophile attacks one of the ring carbons. In the case of unsymmetrical oxetanes, the site of attack is influenced by the stability of the developing positive charge in the transition state. The attack tends to occur at the carbon that can better stabilize a partial positive charge, which is often the more substituted carbon. libretexts.org This process results in the formation of a 1,3-diol derivative.

For this compound, acid-catalyzed hydrolysis would lead to the formation of a triol containing a thiol group. The regioselectivity of the ring opening would be influenced by the electronic effects of the substituents at the C3 position. libretexts.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran |

| BF₃·OEt₂ (Boron trifluoride etherate) |

| Acetonitrile |

| Dichloromethane |

| N,N-Dimethylformamide |

Reactivity of the Thiol Moiety in this compound

The thiol group (-SH) of this compound is a versatile functional group that readily participates in a variety of addition reactions, most notably "click chemistry" pathways. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions.

Thiol-ene "click" chemistry involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.orgrsc.org This reaction can be initiated either by radicals or by nucleophiles/bases. rsc.org The radical-mediated pathway is particularly common and can be initiated by light (photo-initiation) or heat. wikipedia.orgusm.edu

The reaction proceeds via a free-radical mechanism, typically initiated by a photoinitiator or a thermal initiator. wikipedia.orgnih.gov The initiator abstracts the hydrogen atom from the thiol group of this compound, generating a thiyl radical. This highly reactive species then adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. wikipedia.orgacsgcipr.org A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule, yields the final thioether product and regenerates a thiyl radical, thus propagating the chain reaction. wikipedia.orgnih.gov This process is highly efficient and atom-economical. acsgcipr.orgnih.gov

The versatility of the thiol-ene reaction allows for the functionalization of various materials, including porous polymer monoliths. nih.govscispace.com For instance, thiol-containing monoliths can be modified with molecules containing alkene groups, such as lauryl methacrylate (B99206) or zwitterionic monomers, to create surfaces with tailored hydrophobicity or hydrophilicity for chromatographic applications. nih.govscispace.com

Below is a table summarizing initiator systems for thiol-ene reactions:

| Initiation Method | Initiator | Conditions | Reference |

| UV Initiation | 2,2-Dimethoxy-2-phenylacetophenone (B1663997) (DMPA) | Room Temperature | nih.govscispace.com |

| UV Initiation | Benzophenone (BP) | Room Temperature | nih.gov |

| Thermal Initiation | 2,2'-Azobis(2-methyl-propionitrile) (AIBN) | 80 °C | nih.gov |

Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (an alkyne). wikipedia.org This reaction is also considered a "click" reaction due to its efficiency and high yields. wikipedia.orgresearchgate.net The reaction typically proceeds via a radical mechanism, initiated by UV irradiation or a radical initiator, resulting in the formation of a vinyl sulfide. wikipedia.org

The process can result in either a mono-addition, yielding a mixture of (E/Z)-alkenyl sulfides, or a di-addition, where a second thiol molecule adds to the remaining double bond of the vinyl sulfide, forming a 1,2-dithioether. wikipedia.org The initial addition follows an anti-Markovnikov regioselectivity. wikipedia.org The radical-mediated thiol-yne reaction complements the thiol-ene reaction, offering the potential for increased functionality in the resulting products. rsc.org

Catalysts for radical thiol-yne additions include triethylborane, AIBN, and various metal complexes. wikipedia.org The reaction has been successfully used in the synthesis of polymers, dendrimers, and macrocycles. wikipedia.org

The thiol group of this compound is susceptible to radical-mediated reactions, often initiated by light. usm.edu Photoinitiation provides spatiotemporal control over the reaction, allowing for precise patterning of materials. nih.gov The homolytic cleavage of the S-H bond, which has a relatively low bond dissociation energy, readily forms a thiyl radical. nih.gov

These thiyl radicals can participate in various transformations beyond simple addition reactions. For example, in the presence of suitable radical acceptors, they can initiate polymerization or engage in cyclization reactions. wikipedia.orgwikipedia.org The efficiency of photoinitiated thiol reactions makes them valuable in bioconjugation, allowing for the modification of peptides and proteins under mild, aqueous conditions. rsc.orgnih.gov Common photoinitiators for these reactions include 2,2-dimethoxy-2-phenylacetophenone (DMPA) and water-soluble initiators like VA044 for biological applications. nih.gov

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group on the oxetane ring of this compound also offers a site for chemical modification, although its reactivity can be influenced by the sterically demanding and electron-withdrawing nature of the oxetane ring.

The tertiary alcohol of this compound is generally resistant to oxidation under standard conditions. However, the thiol group can be readily oxidized. For instance, treatment of a similar compound, a thietan-3-ol (B1346918) derivative, with oxidizing agents like m-CPBA or oxone resulted in the formation of the corresponding sulfoxide (B87167) and sulfone, respectively. nih.gov It is expected that the thiol group in this compound would undergo similar oxidation to form a sulfoxide or sulfonic acid.

Direct reduction of the hydroxyl group is not a typical transformation. However, the oxetane ring itself can be subject to reduction. For example, reduction of a related ester-containing oxetane with DIBAL-H has been reported. ethz.ch

A table of common oxidizing agents for sulfur-containing compounds is provided below:

| Oxidizing Agent | Product | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide | nih.gov |

| Oxone | Sulfone | nih.gov |

| Urea-hydrogen peroxide (UHP) | Sulfoxide | nih.gov |

The tertiary hydroxyl group of this compound can undergo esterification and etherification, though potentially requiring more forcing conditions compared to a primary or secondary alcohol due to steric hindrance. Esterification can be achieved by reacting the alcohol with an acid chloride or anhydride (B1165640) in the presence of a base. chemrxiv.org Similarly, etherification can be performed via Williamson ether synthesis, where the alkoxide is formed with a strong base like sodium hydride, followed by reaction with an alkyl halide. chemrxiv.org The stability of the oxetane ring under these conditions is a critical consideration, as strong acids can promote ring-opening. chemrxiv.org Basic conditions are generally more compatible with the oxetane core. chemrxiv.org

Multi-Component Reactions and Cascade Transformations Incorporating this compound

The unique structural arrangement of this compound, featuring a nucleophilic thiol, a tertiary alcohol, and a strained oxetane ring, presents a versatile platform for the design of multi-component reactions (MCRs) and cascade transformations. These reactions, which form multiple chemical bonds in a single operation, offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules. Current time information in Valley County, US. The reactivity of each functional group can be selectively triggered or engaged in sequential bond-forming events, leading to a diverse array of heterocyclic scaffolds.

The thiol group, a potent nucleophile, is a key player in many MCRs. Its participation can occur through several well-established pathways. One of the most prominent is the thiol-ene reaction , a "click" chemistry process that involves the addition of a thiol across a double bond to form a thioether. wikipedia.org This reaction can be initiated by radicals or via a nucleophilic Michael addition, offering flexibility in reaction conditions. wikipedia.orgalfa-chemistry.com Furthermore, thiols are known to participate in various other multi-component couplings, often involving reactions with aldehydes, indoles, and other electrophiles. researchgate.net

The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under acidic conditions due to its inherent ring strain. wikipedia.orgillinois.edu This reactivity can be harnessed in cascade sequences where the ring-opening event is followed by subsequent cyclizations or additions. The stability of the oxetane ring is notably influenced by its substitution pattern, with 3,3-disubstituted oxetanes exhibiting greater stability. nih.gov The tertiary alcohol in this compound can also be a participant in cascade reactions. Under acidic conditions, it can be protonated and eliminated as water to form a carbocation, which can then undergo further reactions. libretexts.orglibretexts.org Dehydration to form an alkene is another potential pathway that can initiate subsequent transformations. libretexts.org

The interplay between these functional groups allows for the design of sophisticated MCRs and cascade transformations. For instance, a reaction could be initiated at the thiol group, followed by a subsequent reaction involving the oxetane or alcohol. Alternatively, a single reagent could trigger a cascade that involves multiple functional groups within the molecule.

A hypothetical multi-component reaction could involve the reaction of this compound with an aldehyde and an isocyanide in a Passerini-type reaction . In a non-traditional variant, the thiol could act as the nucleophilic component, although typically a carboxylic acid is used. organic-chemistry.org More plausibly, the thiol could engage in a preliminary reaction, with the resulting intermediate then participating in a subsequent MCR.

Another potential transformation is a thiol-ene/ring-opening cascade . In this scenario, the thiol group could first undergo a radical-mediated thiol-ene reaction with an unsaturated partner. The resulting product could then be subjected to acidic conditions to promote the ring-opening of the oxetane, with an internal or external nucleophile trapping the resulting carbocation.

The following table outlines potential multi-component and cascade reactions involving this compound based on the known reactivity of its constituent functional groups.

| Reaction Type | Potential Reactants | Plausible Product Scaffolds | Initiating Functional Group |

| Thiol-Ene/Ring-Opening Cascade | Alkene, Acid | Substituted tetrahydrofurans, Thioether-diols | Thiol, Oxetane |

| Ugi-type Reaction | Aldehyde, Amine, Isocyanide | Complex amide structures with thioether and oxetane moieties | Thiol (as a potential internal nucleophile after initial reaction) |

| Michael Addition/Cyclization | α,β-Unsaturated carbonyl | Thioether-containing heterocyclic systems | Thiol |

| Acid-catalyzed Cascade | Acid catalyst | Spirocyclic ethers, Fused ring systems | Oxetane, Tertiary Alcohol |

Detailed research into these and other potential MCRs and cascade transformations of this compound would be valuable for expanding the synthetic utility of this interesting building block and for the generation of novel molecular architectures for various applications.

Computational and Theoretical Investigations of 3 2 Mercaptoethyl Oxetan 3 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic structure and energy of molecules. DFT is often chosen for its balance of computational cost and accuracy, while ab initio methods provide high accuracy by solving the Schrödinger equation without empirical parameters. These calculations would be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to ensure reliable results.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that calculates the atomic coordinates corresponding to a minimum on the potential energy surface. For 3-(2-Mercaptoethyl)oxetan-3-ol, this process would identify the most stable arrangement of its atoms, defining its bond lengths, bond angles, and dihedral angles.

Due to the flexible ethylmercaptan side chain, the molecule can exist in several different conformations. Conformational analysis would be performed to identify the various low-energy conformers and determine their relative stabilities. This involves systematically rotating the single bonds and calculating the energy of each resulting structure. The results would likely show that intramolecular hydrogen bonding between the hydroxyl (-OH) group and the sulfur atom or the oxetane (B1205548) oxygen could stabilize certain conformations.

Table 1: Illustrative Optimized Geometric Parameters for a Hypothetical Low-Energy Conformer of this compound (Note: This data is illustrative and based on typical values for similar functional groups, as specific literature data for this compound is unavailable.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.82 Å |

| Bond Length | S-H | ~1.34 Å |

| Bond Length | C-O (ring) | ~1.45 Å |

| Bond Length | C-O (hydroxyl) | ~1.43 Å |

| Bond Angle | C-S-H | ~96° |

| Dihedral Angle | HO-C-C-S | Varies with conformer |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. nih.govwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative.)

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -8.5 | Sulfur lone pairs (p-orbital) |

| LUMO | +1.2 | σ* orbitals of the oxetane ring C-O bonds |

| HOMO-LUMO Gap | 9.7 | Indicates moderate kinetic stability |

After finding an optimized geometry, vibrational frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum. researchgate.net Each calculated vibrational mode corresponds to a specific molecular motion (stretching, bending, twisting) and has a characteristic frequency and intensity.

For this compound, key predicted vibrational frequencies would include:

O-H stretch: A strong, broad band around 3300-3500 cm⁻¹.

S-H stretch: A weaker, sharp band around 2550-2600 cm⁻¹.

C-O stretch (ring): Characteristic bands associated with the ether linkage in the oxetane ring, typically around 950-1050 cm⁻¹.

C-S stretch: A weak band in the 600-800 cm⁻¹ region.

These theoretical predictions can be compared with experimental spectroscopic data to confirm the molecule's structure.

Mechanistic Studies through Transition State Theory and Reaction Pathway Analysis

Beyond static properties, computational chemistry can model chemical reactions. Transition State Theory (TST) is a cornerstone for understanding reaction rates and mechanisms. libretexts.orgresearchgate.net It posits that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state, which represents an energy maximum along the reaction coordinate. masterorganicchemistry.comyoutube.com

To study a potential reaction of this compound, such as an intramolecular ring-opening where the thiol group attacks the oxetane ring, computational chemists would locate the structure of the transition state for this process. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) is determined. mdpi.com This energy barrier is the primary determinant of the reaction rate.

Furthermore, thermodynamic parameters such as the change in enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation can be calculated from the vibrational frequencies of the reactant and transition state structures. mdpi.com A positive ΔG‡ indicates the energy barrier the reaction must overcome. These parameters provide a complete thermodynamic profile of the reaction pathway. bath.ac.uk

Table 3: Illustrative Thermodynamic Parameters for a Hypothetical Intramolecular Ring-Opening Reaction (Note: This data is illustrative and reaction-dependent.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Activation Energy (Ea) | Energy barrier for the reaction | +85 kJ/mol |

| Enthalpy of Activation (ΔH‡) | Heat absorbed to reach the transition state | +82 kJ/mol |

| Entropy of Activation (ΔS‡) | Change in disorder to reach the transition state | -25 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | Overall energy barrier including entropy | +90 kJ/mol |

Once a transition state has been identified (characterized by having exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.eduscm.com The IRC method maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. researchgate.netq-chem.comrowansci.com This analysis is crucial as it confirms that the located transition state indeed connects the desired reactants and products, providing a clear and detailed picture of the molecular transformations that occur during the reaction. missouri.edurowansci.com For the intramolecular ring-opening of this compound, the IRC would visualize the S-H bond breaking, the S-C bond forming, and the oxetane C-O bond cleaving in a concerted or stepwise fashion.

Solvent Effects in Reaction Mechanisms: Computational Modeling

The chemical environment plays a crucial role in dictating the course and rate of chemical reactions. For molecules containing polar functional groups and strained rings like this compound, solvents can significantly influence reaction mechanisms, particularly ring-opening reactions. Computational modeling, primarily through the use of quantum mechanics, offers a powerful tool to dissect these solvent effects at a molecular level.

Theoretical studies on the reaction mechanisms of oxetanes often employ implicit and explicit solvent models to simulate the influence of the surrounding medium. Implicit models, such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) theory, treat the solvent as a continuous dielectric medium. rsc.orgresearchgate.net This approach is computationally efficient and effective in capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and the energetics of reaction pathways. For instance, in the ring-opening polymerization of oxetane cations, SCRF calculations have been used to understand how solvents like tetrahydrofuran (B95107) and dichloromethane (B109758) can stabilize or destabilize transition states and intermediates, thereby altering reaction kinetics. rsc.org

Explicit solvent models, while computationally more demanding, provide a more detailed picture by including individual solvent molecules in the calculation. This allows for the specific interactions, such as hydrogen bonding between the solvent and the solute, to be explicitly modeled. For a molecule like this compound, with its hydroxyl and mercapto groups capable of acting as both hydrogen bond donors and acceptors, specific solvent interactions are expected to be significant.

Computational studies on the nucleophilic attack on the oxetane ring have shown that the nature of the solvent can dictate the preferred reaction pathway. In polar protic solvents, the formation of charged intermediates and transition states is generally favored due to stabilization through hydrogen bonding and dipole-dipole interactions. Conversely, nonpolar aprotic solvents may favor concerted mechanisms or pathways involving less charge separation.

For the ring-opening of an oxetane, the transition state often involves a significant degree of charge separation as the C-O bond begins to break. The energy of this transition state, and thus the reaction rate, is highly sensitive to the polarity of the solvent. The table below illustrates the calculated activation energies for the nucleophilic attack of ammonia (B1221849) on unsubstituted oxetane in the gas phase, providing a baseline for understanding the intrinsic reactivity of the oxetane ring. The introduction of a solvent would be expected to lower this activation energy, particularly a polar solvent that can stabilize the developing charges in the transition state.

| Reaction | Computational Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| NH3 + Oxetane → +NH3-CH2CH2CH2O- (Transition State) | MP2(Full)/6-31+G(d) | Data not specifically provided for oxetane alone, but the study implies a significant barrier. | acs.org |

While specific data for this compound is unavailable, it is reasonable to predict that polar solvents would significantly accelerate its ring-opening reactions by stabilizing the partially charged transition state.

Structure-Reactivity Relationships: Computational Insights into Oxetane Reactivity and Substituent Effects

The reactivity of the oxetane ring in this compound is intrinsically linked to its three-dimensional structure and the electronic effects of its substituents: the hydroxyl group and the 2-mercaptoethyl side chain. Computational chemistry provides a framework for understanding how these features modulate the reactivity of the strained four-membered ring.

The oxetane ring itself possesses significant ring strain, estimated to be around 25.5 kcal/mol, which is a primary driving force for its ring-opening reactions. beilstein-journals.org Computational studies on unsubstituted oxetane have elucidated the electronic factors contributing to its reactivity. The polarized C-O bonds and the geometry of the ring result in accessible σ* antibonding orbitals on the carbon atoms adjacent to the oxygen, making them susceptible to nucleophilic attack. nih.gov

The substituents at the 3-position play a critical role in modulating this inherent reactivity. The hydroxyl group in this compound is an electron-withdrawing group via induction, which can influence the electron density at the C2 and C4 positions of the oxetane ring. This inductive effect can make the ring carbons more electrophilic and thus more prone to nucleophilic attack. Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding, potentially influencing the conformation of the side chain and the accessibility of the reactive centers.

The 2-mercaptoethyl side chain introduces additional complexity. The thiol group is a potent nucleophile and can participate in intramolecular reactions, leading to ring-opening and the formation of a new heterocyclic system. Computational modeling can predict the feasibility of such intramolecular pathways by calculating the activation barriers for different cyclization possibilities.

Steric effects also play a crucial role. The presence of substituents at the 3-position can sterically hinder the approach of a nucleophile to the C2 and C4 positions. In the case of this compound, the flexibility of the side chain allows for multiple conformations, some of which may shield the oxetane ring more effectively than others.

The following table summarizes the general effects of substituents on the reactivity of the oxetane ring, as inferred from various computational and experimental studies on related systems.

| Substituent Type at C3 | Electronic Effect | Steric Effect | Predicted Impact on Ring-Opening Reactivity | Reference |

|---|---|---|---|---|

| Electron-withdrawing (e.g., -OH) | Increases electrophilicity of ring carbons | Moderate | Generally increases reactivity towards nucleophiles | nih.gov |

| Bulky alkyl groups | Weakly electron-donating | High | Decreases reactivity due to steric hindrance | nih.gov |

| Nucleophilic side chain (e.g., -CH2CH2SH) | Can act as an internal nucleophile | Depends on conformation | May lead to intramolecular ring-opening | General Principle |

Polymerization Chemistry and Macroscopic Assembly of 3 2 Mercaptoethyl Oxetan 3 Ol

Cationic Ring-Opening Polymerization of the Oxetane (B1205548) Moiety

The four-membered oxetane ring possesses considerable ring strain (approximately 107 kJ/mol) and a basic ether oxygen, making it highly susceptible to cationic ring-opening polymerization (CROP). radtech.orgradtech.org This process is initiated by cationic species, which attack the oxygen atom, leading to the opening of the ring and the formation of a propagating oxonium ion. This mechanism enables the formation of polyether backbones. For a multifunctional monomer like 3-(2-Mercaptoethyl)oxetan-3-ol, the pendant thiol and hydroxyl groups would need to be considered, as they could potentially interfere with the cationic process through side reactions or chain transfer events.

Monomer Reactivity in Controlled and Living Polymerization Systems

A primary goal in modern polymer synthesis is to achieve a "living" polymerization, a chain-growth process devoid of irreversible chain-breaking events like termination and transfer. dtic.mil This allows for the synthesis of polymers with predictable molecular weights, low polydispersity (narrow molecular weight distribution), and complex architectures. researchgate.net

In the cationic ring-opening polymerization of oxetanes, achieving living characteristics can be challenging due to side reactions, most notably the formation of cyclic oligomers through a "backbiting" mechanism. tandfonline.comacs.org However, by carefully selecting reaction conditions, a controlled polymerization can be realized. Key factors influencing control include:

Solvent: The use of solvents like 1,4-dioxane has been shown to suppress both intra- and intermolecular transfer reactions, minimizing the formation of cyclic byproducts compared to solvents like dichloromethane (B109758). acs.org

Initiator System: The rate of initiation relative to the rate of propagation is crucial. A fast initiation ensures that all polymer chains begin growing at approximately the same time, which is a prerequisite for obtaining polymers with low polydispersity. dtic.mil

Temperature: Lower temperatures can help to reduce the rate of side reactions relative to propagation.

For this compound, the reactivity of the pendant thiol and hydroxyl groups presents a challenge for living CROP. These groups can act as chain transfer agents or terminating agents. To achieve a controlled polymerization of the oxetane ring while preserving these functionalities, a protection strategy for the thiol and hydroxyl groups would likely be necessary.

Copolymerization with Other Cyclic Ethers

Copolymerization is a powerful technique used to modify and tune the properties of polymers. The oxetane moiety of this compound can be copolymerized with a variety of other cyclic ethers, such as epoxides (e.g., butylene oxide) and other substituted oxetanes, via cationic ring-opening polymerization. tandfonline.comnih.gov This approach allows for the synthesis of poly(ether-alt-ester)s or other random or block copolymers, which can combine the properties of the different monomers. nih.govacs.org For instance, copolymerizing with a more flexible cyclic ether could lower the glass transition temperature (Tg) of the resulting material. nih.gov The incorporation of this compound into a copolymer structure introduces pendant thiol and hydroxyl groups along the polyether backbone, making them available for subsequent post-polymerization modification.

Below is a representative table illustrating how copolymerization could be used to tailor polymer properties.

| Monomer 1 | Comonomer 2 | Feed Ratio (M1:M2) | Resulting Polymer Structure | Potential Property Change |

| This compound | Butylene Oxide | 1:1 | Random Copolymer | Increased flexibility, lower Tg |

| This compound | 3-Ethyl-3-hydroxymethyloxetane | 1:3 | Random Copolymer | Modified hydrophilicity and cross-linking potential |

| This compound | Phthalic Anhydride (B1165640) | 1:1 | Alternating Poly(ester-alt-ether) | Introduction of hydrolyzable ester linkages |

Influence of Initiators and Catalysts on Polymer Microstructure

The choice of initiator or catalyst is paramount in CROP as it dictates the initiation mechanism, polymerization rate, and ultimately the microstructure of the resulting polymer. Cationic polymerization can be initiated by various compounds:

Protic Acids: Strong acids can protonate the oxetane oxygen, initiating polymerization. researchgate.net

Lewis Acids: Compounds like boron trifluoride etherate (BF₃OEt₂) are common initiators that generate the cationic initiating species. tandfonline.com

Photo-Acid Generators (PAGs): Onium salts, such as diaryliodonium or triarylsulfonium salts, are stable compounds that generate a strong acid upon exposure to UV light. radtech.orgresearchgate.net This allows for spatial and temporal control over the initiation process, which is highly valuable in applications like coatings and 3D printing. radtech.orgrpi.edu

The nature of the initiator significantly impacts the polymer's molecular weight, molecular weight distribution (Mw/Mn), and the prevalence of side reactions. For example, using an initiator that yields slow initiation compared to propagation can lead to a broad molecular weight distribution and an increased proportion of cyclic oligomers. acs.org In contrast, initiators that provide fast and quantitative initiation are essential for producing well-defined polymers in a controlled manner. acs.org

Thiol-Mediated Polymerization Strategies

The presence of a primary thiol (-SH) group on this compound enables its participation in a different class of polymerization reactions, most notably thiol-ene and thiol-yne "click" chemistry. These reactions are typically initiated by radicals (often generated by photolysis) and are known for their high efficiency, rapid rates, and insensitivity to oxygen, proceeding under mild conditions. researchgate.net

Thiol-Ene Photopolymerization for Network Formation

Thiol-ene polymerization is a step-growth reaction involving the radical-mediated addition of a thiol across a carbon-carbon double bond (an "ene"). researchgate.netnih.gov To form a polymer network using this compound, it must be reacted with a comonomer containing at least two "ene" functional groups (e.g., a diacrylate or triallyl compound). elsevierpure.com

The process is typically initiated by a photoinitiator that, upon UV irradiation, generates radicals. The mechanism proceeds via a two-step cycle:

Chain Transfer: The initiator radical abstracts the hydrogen atom from a thiol (R-SH), creating a reactive thiyl radical (R-S•).

Propagation: The thiyl radical adds across an ene double bond, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and completing the addition cycle.

This rapid and efficient cycle leads to the formation of a highly cross-linked thioether network. The final properties of the network, such as cross-link density and mechanical strength, can be precisely controlled by the functionality of the thiol and ene monomers used. elsevierpure.com

| Component | Example Compound | Function in Formulation |

| Thiol Monomer | This compound | Provides thiol groups for the addition reaction. |

| Ene Comonomer | Trimethylolpropane triacrylate (TMPTA) | Provides multiple double bonds to create a cross-linked network. |

| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (B1663997) (DMPA) | Generates radicals upon UV exposure to initiate the reaction. |

Thiol-Yne Polymerization for Branched and Linear Structures

Thiol-yne polymerization is analogous to the thiol-ene reaction but utilizes an alkyne ("yne") functional group instead of an alkene. nih.govresearchgate.net A key distinction is that each alkyne triple bond can react sequentially with two thiol groups. nih.gov This "1 yne + 2 thiols" stoichiometry effectively makes the alkyne group difunctional in this context.

This unique reactivity offers remarkable versatility in controlling polymer architecture:

Branched Structures: When a dithiol monomer like this compound (if both thiol and hydroxyl groups are reacted as thiols after modification, or used in conjunction with other dithiols) is reacted with a tri-functional yne monomer, a hyperbranched polymer can be formed. rsc.org

Linear Structures: By carefully controlling the stoichiometry, linear polymers can be synthesized. For example, reacting a dithiol with a diyne in a precise 2:1 molar ratio can favor the formation of a linear polymer where each alkyne has reacted twice. Alternatively, a 1:1 reaction between a dithiol and a diyne can proceed through the first thiol-yne addition to form a linear polymer containing pendant vinyl sulfide groups. acs.org

The thiol-yne reaction proceeds via a radical mechanism similar to thiol-ene chemistry and results in the formation of dithioether linkages, which can lead to materials with high glass transition temperatures and cross-link densities. nih.gov

Crosslinking Reactions with Multi-Functional Comonomers

The structure of this compound allows for its participation in several types of crosslinking reactions. The oxetane ring can undergo cationic ring-opening polymerization, while the thiol group is highly reactive in thiol-ene and thiol-epoxy "click" reactions.

Cationic Crosslinking: When copolymerized with multi-functional oxetane or epoxide comonomers (e.g., a di-oxetane or a di-epoxide), this compound would be incorporated into the polymer network via its oxetane ring. A cationic photoinitiator or a strong acid would initiate the polymerization, leading to the formation of a crosslinked polyether network. The pendant mercaptoethyl and hydroxyl groups would remain available for subsequent reactions.

Thiol-Ene Crosslinking: In the presence of a radical initiator (photo or thermal) and a multi-functional ene comonomer (e.g., a diacrylate, triallyl compound), the thiol group would readily participate in thiol-ene addition reactions. This would form a crosslinked thioether network. This process is known for being rapid, efficient, and insensitive to oxygen, making it a robust method for creating polymer networks.

A hypothetical data table for such crosslinking reactions is presented below, based on typical components used in these chemistries.

| Crosslinking Comonomer | Initiator System | Expected Network Type | Potential Properties |

| 1,4-Butanediol Diglycidyl Ether | Triarylsulfonium Salt (Photoinitiator) | Polyether/Thioether | High chemical resistance, good adhesion |

| Trimethylolpropane Triacrylate | Type I Photoinitiator (e.g., DMPA) | Polythioether | Rapid cure, high crosslink density, flexible |

| Pentaerythritol Tetraallyl Ether | AIBN (Thermal Initiator) | Polythioether | Delayed cure, homogenous network |

This table is illustrative and based on the expected reactivity of the functional groups, not on published experimental data for this compound.

Hybrid Polymerization Techniques: Combining Ring-Opening and Thiol-Based Mechanisms

The presence of both an oxetane ring and a thiol group on the same monomer makes this compound an ideal candidate for dual-curing systems. These systems utilize two distinct and orthogonal polymerization mechanisms, which can be triggered simultaneously or sequentially to achieve unique network properties.

A common hybrid approach would involve the combination of cationic photopolymerization of the oxetane ring and radical-mediated thiol-ene polymerization.

Sequential Curing: The formulation could be exposed to UV light in the presence of both a cationic photoinitiator and a radical photoinitiator. By selecting initiators that respond to different wavelengths of light, the two polymerization reactions could be triggered independently. For instance, the thiol-ene reaction could be initiated first to form a soft, partially cured network, followed by the cationic ring-opening polymerization of the oxetane to build rigidity and final network properties. This sequential approach is highly effective for stress reduction in thick coatings or composites.

Simultaneous Curing: Alternatively, both reactions could be initiated at the same time using a broad-spectrum UV source. This would lead to the rapid formation of an interpenetrating polymer network (IPN), where the polyether and polythioether networks are physically entangled. This structure can lead to synergistic improvements in material properties, such as enhanced toughness and impact resistance.

Post-Polymerization Functionalization of Thiol and Hydroxyl Groups within Polymer Architectures

If this compound were polymerized solely through its oxetane ring (e.g., via cationic homopolymerization or with other cyclic ethers), the resulting linear or branched polymer would feature pendant side chains containing both thiol and hydroxyl groups. These functional groups serve as versatile handles for subsequent chemical modification to tailor the polymer's properties.

Modification of Thiol Groups: The pendant thiol groups are highly reactive and could be functionalized through various means:

Thiol-Ene "Click" Reaction: Attaching molecules with alkene groups to introduce new functionalities (e.g., fluorescent dyes, bioactive peptides).

Thiol-Disulfide Exchange: Reacting with other thiols or disulfides to form reversible disulfide crosslinks, creating self-healing or degradable materials.

Michael Addition: Reacting with electron-deficient alkenes like acrylates or maleimides to graft other polymer chains or small molecules.

Modification of Hydroxyl Groups: The hydroxyl group can be modified through classic alcohol chemistry:

Esterification: Reacting with acyl chlorides or carboxylic acids to introduce hydrophobic side chains or attach drug molecules.

Isocyanate Reactions: Reacting with isocyanates to form urethane (B1682113) linkages, which can improve mechanical properties and introduce hydrogen bonding sites.

A summary of potential post-polymerization reactions is provided in the table below.

| Target Group | Reagent | Reaction Type | Resulting Functionality |

| Thiol (-SH) | Allyl-functional PEG | Thiol-Ene Addition | Increased hydrophilicity, protein resistance |

| Thiol (-SH) | N-Ethylmaleimide | Michael Addition | Bioconjugation anchor point |

| Hydroxyl (-OH) | Acryloyl Chloride | Esterification | Pendant polymerizable group for crosslinking |

| Hydroxyl (-OH) | Phenyl Isocyanate | Urethane Formation | Increased rigidity and thermal stability |

This table is illustrative and based on the known reactivity of thiol and hydroxyl groups in polymers, not on published experimental data for polymers derived from this compound.

Applications of 3 2 Mercaptoethyl Oxetan 3 Ol in Advanced Materials Science

Design and Synthesis of Specialty Polymers and Copolymers

The presence of both a hydroxyl group and a thiol group, in addition to the polymerizable oxetane (B1205548) ring, makes 3-(2-mercaptoethyl)oxetan-3-ol a key monomer for creating specialty polymers and copolymers. These polymers can be designed to have specific functional groups, leading to materials with unique surface properties and reactivity.

Polyoxetanes with Tailored Functional Groups

The ring-opening polymerization of the oxetane moiety in this compound leads to the formation of polyoxetanes. nih.gov These polymers possess a polyether backbone with pendant side chains containing both hydroxyl and thiol groups. The ability to control the polymerization process allows for the synthesis of polyoxetanes with predetermined molecular weights and distributions. The resulting polymers can be further modified through reactions involving the hydroxyl and thiol groups, enabling the introduction of a wide array of functional moieties. This versatility makes it possible to tailor the polymer's properties, such as solubility, thermal stability, and chemical resistance, for specific applications. nih.gov

| Monomer | Polymerization Method | Resulting Polymer | Key Features |

| 3-ethyl-3-(hydroxymethyl)oxetane | Cationic ring-opening polymerization | Hyperbranched polyoxetane | Branched polyether structure |

| This compound | Ring-opening polymerization | Polyoxetane with pendant hydroxyl and thiol groups | Functional side chains for further modification |

Thiol-Functionalized Polymers for Surface Modification

The thiol group in this compound provides a reactive handle for various "click" chemistry reactions, particularly thiol-ene and thiol-yne additions. researchgate.netrsc.org This reactivity is extensively utilized for the surface modification of materials. By grafting polymers derived from or containing this monomer onto surfaces, the surface properties can be dramatically altered. For instance, introducing these thiol-functionalized polymers can enhance adhesion, improve biocompatibility, or impart anti-fouling characteristics. umass.educore.ac.uk The thiol groups can also serve as attachment points for biomolecules, nanoparticles, or other functional entities, creating highly specialized surfaces for applications in sensors, catalysis, and biomedical devices. researchgate.net

Development of Functional Materials with Tunable Properties

The unique chemical nature of this compound facilitates the development of a diverse range of functional materials. The ability to control the crosslinking density and introduce specific functional groups allows for the fine-tuning of the material's mechanical, optical, and responsive properties.

Crosslinked Networks and Hydrogels

The dual functionality of this compound is instrumental in the formation of crosslinked networks and hydrogels. mdpi.comresearchgate.net The oxetane ring can undergo cationic ring-opening polymerization, while the thiol group can participate in various crosslinking reactions, such as oxidation to form disulfide bonds or addition reactions. mdpi.com This allows for the creation of three-dimensional polymer networks with controllable crosslink density. By adjusting the reaction conditions and the ratio of monomers, the mechanical properties, swelling behavior, and degradation rates of the resulting hydrogels can be precisely controlled. mdpi.comunipi.it These tunable hydrogels are promising materials for applications in tissue engineering, drug delivery, and soft robotics. mdpi.comsci-hub.se

| Crosslinking Strategy | Resulting Material | Key Properties |

| Ring-opening polymerization of oxetane and thiol-ene reactions | Crosslinked polyoxetane network | Tunable mechanical strength and thermal stability |

| Photopolymerization of gelatin methacrylate (B99206) (GelMA) | Gelatin-based hydrogel | Biocompatible, tunable stiffness |

| Dual modification of gelatin with methacrylic anhydride (B1165640) and glycidyl (B131873) methacrylate | Highly crosslinked gelatin hydrogel | High storage modulus, low degradation |

Self-Healing and Responsive Materials

The incorporation of this compound into polymer networks can impart self-healing and responsive characteristics. The reversible nature of disulfide bonds formed from the thiol groups allows for the design of materials that can repair themselves after damage. nih.govresearchgate.netnih.gov Upon exposure to a stimulus such as heat, light, or a change in pH, the disulfide bonds can break and reform, leading to the restoration of the material's integrity. nih.govnih.gov Furthermore, the oxetane ring can be engineered to open in response to specific triggers, leading to changes in the material's properties. rsc.org This responsiveness makes these materials suitable for applications in smart coatings, sensors, and actuators. nih.govresearchgate.net

High Refractive Index Optical Materials